molecular formula C14H10F2O2 B1455850 3-[(2,4-difluorophenyl)methoxy]benzaldehyde CAS No. 1270984-72-9

3-[(2,4-difluorophenyl)methoxy]benzaldehyde

Cat. No.: B1455850
CAS No.: 1270984-72-9
M. Wt: 248.22 g/mol
InChI Key: UZKWEEGBRBTQFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-difluorophenyl)methoxy]benzaldehyde typically involves the reaction of 2,4-difluorobenzyl alcohol with 3-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-difluorophenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,4-difluorophenyl)methoxy]benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(2,4-difluorophenyl)methoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance its binding affinity and specificity towards certain targets. The aldehyde group can also participate in covalent interactions with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-dichlorophenyl)methoxy]benzaldehyde
  • 3-[(2,4-dimethylphenyl)methoxy]benzaldehyde
  • 3-[(2,4-difluorophenyl)ethoxy]benzaldehyde

Uniqueness

3-[(2,4-difluorophenyl)methoxy]benzaldehyde is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-[(2,4-difluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-5-4-11(14(16)7-12)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKWEEGBRBTQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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